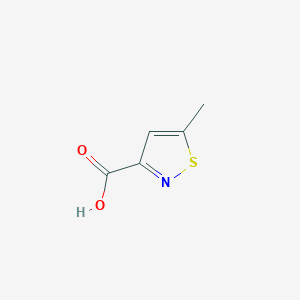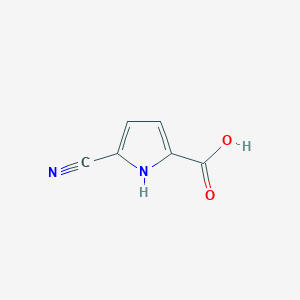![molecular formula C10H10Cl2N2 B1525661 1-[2-(Chloromethyl)phenyl]-1H-pyrazole hydrochloride CAS No. 1255717-84-0](/img/structure/B1525661.png)
1-[2-(Chloromethyl)phenyl]-1H-pyrazole hydrochloride
Overview
Description
1-(2-(Chloromethyl)phenyl)-1H-pyrazole hydrochloride, also known as CMPy, is an organic compound with a wide range of applications. It is a white, crystalline solid that is soluble in water and alcohols. It has been used extensively in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It is also used in the synthesis of heterocyclic compounds and in the preparation of dyes and pigments.
Scientific Research Applications
However, to provide a general idea, pyrazole compounds have been studied for various applications, including their role in pharmacology, agriculture (as part of pesticides), and chemical analysis methodologies. For instance:
Pharmacological Studies : Certain pyrazole compounds have been analyzed for their potential in medical treatments, such as the detection of specific IgE antibodies for pyrazoline drugs, suggesting their role in hypersensitivity reactions (Zhu et al., 1992).
Environmental and Agricultural Impact : The presence and impact of pyrethroid and pyrethrins, a class of insecticides in which pyrazole compounds are sometimes included, have been studied extensively. For example, research has been conducted on the environmental exposure of children to organophosphorus and pyrethroid pesticides in South Australia (Babina et al., 2012), and the variability of urinary pyrethroid biomarkers among Chinese young-aged adults (Lin et al., 2020).
Chemical Analysis and Monitoring : Studies have also focused on the analytical methods for detecting and monitoring the presence of various chemical compounds, including phenylbutazone, a pyrazole derivative, in different settings, reflecting the broader category of research surrounding pyrazole compounds (Huffman et al., 1954).
properties
IUPAC Name |
1-[2-(chloromethyl)phenyl]pyrazole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2.ClH/c11-8-9-4-1-2-5-10(9)13-7-3-6-12-13;/h1-7H,8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVDQMJDDKAKJCF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCl)N2C=CC=N2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(Chloromethyl)phenyl]-1H-pyrazole hydrochloride | |
CAS RN |
1255717-84-0 | |
| Record name | 1H-Pyrazole, 1-[2-(chloromethyl)phenyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1255717-84-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





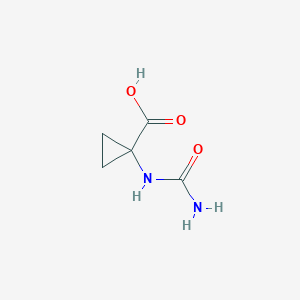
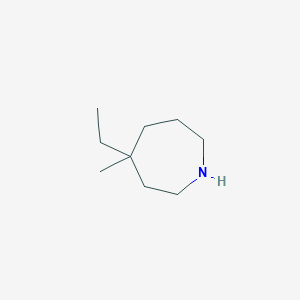

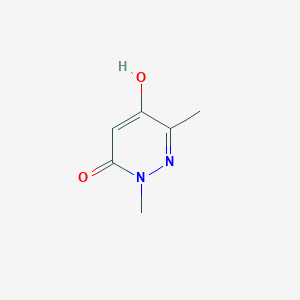

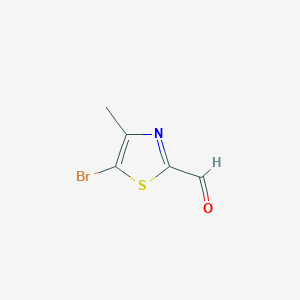
![7-Methyl[1,2,4]triazolo[4,3-A]pyrimidin-3-amine](/img/structure/B1525593.png)

![1,9-Dioxaspiro[5.5]undecan-4-amine](/img/structure/B1525598.png)
